![molecular formula C11H9ClN6 B14207218 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine CAS No. 830347-32-5](/img/structure/B14207218.png)
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-B]quinoline family, known for their potential therapeutic applications, particularly in anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield and compliance with green chemistry protocols.
Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of commercially available catalysts and reagents ensures cost-effectiveness and scalability. The reaction conditions are optimized to maintain high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine involves its interaction with molecular targets such as tyrosine kinases and DNA phosphodiesterases. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and repair of DNA damage . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of these enzymes .
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-B]quinoline-2,4,5-triamine: Lacks the chlorine atom at the 8-position.
8-Bromopyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a bromine atom instead of chlorine at the 8-position.
8-Methylpyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a methyl group instead of chlorine at the 8-position.
Uniqueness: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
830347-32-5 |
|---|---|
Formule moléculaire |
C11H9ClN6 |
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
8-chloropyrimido[4,5-b]quinoline-2,4,5-triamine |
InChI |
InChI=1S/C11H9ClN6/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H6,13,14,15,16,17,18) |
Clé InChI |
IRNZOOZZEUKRML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C3C(=C2N)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)


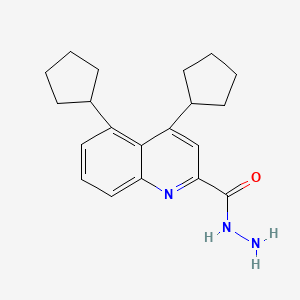
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
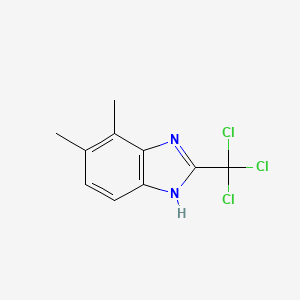
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
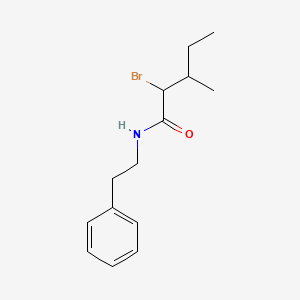
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
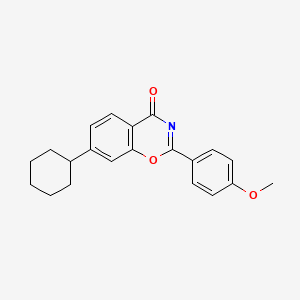
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
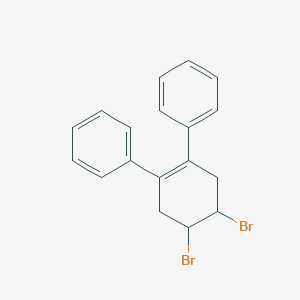
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
